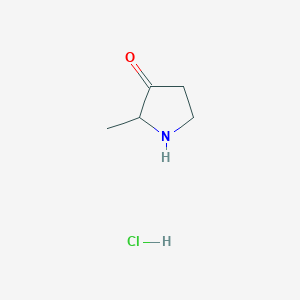

2-メチル-3-ピロリジノン塩酸塩

説明

Synthesis Analysis

The synthesis of 2-Methyl-3-pyrrolidinone hydrochloride can be achieved through various methods. One common approach involves cyclization reactions, such as the Pictet-Spengler cyclization. For instance, a methylene group can be incorporated through a spontaneously Pictet-Spengler cyclization to form new ligands .

Molecular Structure Analysis

The molecular structure of 2-Methyl-3-pyrrolidinone hydrochloride consists of a pyrrolidinone ring with a methyl group attached to the nitrogen atom. The spatial orientation of substituents on the pyrrolidine ring can significantly impact the biological profile of drug candidates .

Chemical Reactions Analysis

- Aza-Cope-Mannich Cyclization : Under certain conditions, it can undergo an efficient alkene aza-Cope-Mannich cyclization to form 3-alkyl-1-tosyl pyrrolidines .

Physical And Chemical Properties Analysis

科学的研究の応用

アルカロイドの合成

2-メチル-3-ピロリジノン塩酸塩を含むピロリジン-2-オンは、様々なアルカロイドの合成に使用されてきました . アルカロイドは、主に塩基性窒素原子を含む天然に存在する化学物質のグループです。アルカロイドは、幅広い薬理作用を持ち、医薬品や創薬において重要です。

珍しいβ-アミノ酸の製造

2-メチル-3-ピロリジノン塩酸塩は、スタチンとその誘導体などの珍しいβ-アミノ酸の合成に使用されてきました . これらの珍しいβ-アミノ酸は、新しい医薬品の開発において潜在的な用途があります。

生物活性

2-メチル-3-ピロリジノン塩酸塩を含むピロリジンアルカロイドは、いくつかの重要な生物活性を示すことがわかっています。 これらには、抗酸化、抗炎症、抗菌、抗真菌、抗寄生虫および駆虫、抗癌、抗高血糖、臓器保護、および神経薬理学的活性などがあります .

毒性研究

いくつかのピロリジンアルカロイドは、動物の臓器に毒性効果をもたらすことが確認されています。 この情報は、これらの化合物の様々な用途における安全性評価に不可欠です .

フレーバー抽出

2-メチル-3-ピロリジノン塩酸塩とは直接関係ありませんが、他のピロリジノンはフレーバーの抽出に使用されてきました。 例えば、1-メチル-2-ピロリジノンは、フライドポテトフレーバーの抽出に使用されてきました . 2-メチル-3-ピロリジノン塩酸塩も同様の用途を持つ可能性があります。

潜在的なリード化合物

ピロリジンアルカロイドは、薬理学的に活性なリード化合物の最も優れた供給源のいくつかとなり得ます . これらのリード化合物は、創薬プロセスの出発点として使用できます。

Safety and Hazards

作用機序

Target of Action

2-Methyl-3-pyrrolidinone hydrochloride is a type of pyrrolidine alkaloid . Pyrrolidine alkaloids have been shown to interact with a variety of biological targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological targets . .

Mode of Action

Pyrrolidine alkaloids, in general, have been shown to exert their effects through various mechanisms depending on their specific targets . For example, some pyrrolidine alkaloids have been shown to possess significant anti-bacterial activity .

Biochemical Pathways

Pyrrolidine alkaloids have been shown to affect a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

It’s worth noting that the physicochemical properties of a compound can significantly influence its pharmacokinetic properties .

Result of Action

Pyrrolidine alkaloids have been shown to exert a variety of effects at the molecular and cellular level, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological effects .

特性

IUPAC Name |

2-methylpyrrolidin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.ClH/c1-4-5(7)2-3-6-4;/h4,6H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWLTDZLFWQSHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1888879-04-6 | |

| Record name | 2-methylpyrrolidin-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

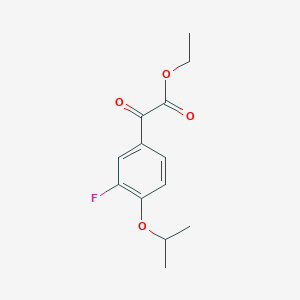

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

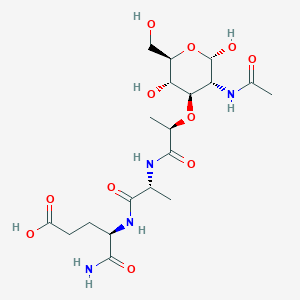

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]benzene-1,4-diamine](/img/structure/B1475292.png)

![2-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1475305.png)